An In-depth Technical Guide on the Chemical Properties of (2R,3S)-2,3-diaminobutanoic Acid
An In-depth Technical Guide on the Chemical Properties of (2R,3S)-2,3-diaminobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3S)-2,3-diaminobutanoic acid, a stereoisomer of 2,3-diaminobutanoic acid (DABA), is a non-proteinogenic amino acid. These types of amino acids are not encoded in the genome of organisms but are found in nature, often as components of peptide antibiotics.[1] This guide provides a comprehensive overview of the known chemical properties of (2R,3S)-2,3-diaminobutanoic acid, including its structure, synthesis, and biological significance, with a focus on data relevant to researchers in drug discovery and development.
Chemical and Physical Properties
(2R,3S)-2,3-diaminobutanoic acid possesses two chiral centers, giving rise to its specific stereochemistry. Its chemical structure consists of a four-carbon butanoic acid backbone with amino groups at the C2 and C3 positions.
Table 1: General and Computed Properties of (2R,3S)-2,3-diaminobutanoic acid
| Property | Value | Source |
| IUPAC Name | (2R,3S)-2,3-diaminobutanoic acid | [2] |
| Molecular Formula | C₄H₁₀N₂O₂ | [2] |
| Molecular Weight | 118.13 g/mol | [2] |
| Canonical SMILES | C--INVALID-LINK--O)N">C@@HN | [2] |
| InChI Key | SXGMVGOVILIERA-STHAYSLISA-N | [2] |
| CAS Number | 84122-94-1 | [2] |
| Predicted pKa | 1.79 ± 0.10 | [3] |
| Melting Point | 178 °C (decomposes) | [3] |
Synthesis
The asymmetric synthesis of (2R,3S)-2,3-diaminobutanoic acid is a key area of research, as its specific stereochemistry is crucial for its biological activity. Several synthetic routes have been developed to achieve high stereoselectivity.
General Asymmetric Synthesis Strategy
A common approach involves the diastereoselective or enantioselective introduction of the two amino groups onto a butanoic acid precursor. One reported method involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by stereoselective amination.[1][4]
Experimental Protocol: Asymmetric Synthesis (Generalized)
The following is a generalized protocol based on reported synthetic strategies. Specific reagents, conditions, and purification methods may vary and should be optimized based on the specific literature procedure being followed.[4]
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Formation of the Chiral Amide: A chiral amine is deprotonated with a strong base (e.g., n-butyllithium) in an aprotic solvent (e.g., tetrahydrofuran) at low temperatures to form the chiral lithium amide.
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Conjugate Addition: The α,β-unsaturated ester (e.g., tert-butyl crotonate) is added to the solution of the chiral lithium amide, leading to a stereoselective 1,4-addition.
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Electrophilic Amination: An electrophilic aminating agent is introduced to the resulting enolate to install the second amino group stereoselectively.
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Deprotection: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions (e.g., acid hydrolysis) to yield the final (2R,3S)-2,3-diaminobutanoic acid.
Generalized workflow for the asymmetric synthesis of (2R,3S)-2,3-diaminobutanoic acid.
Spectroscopic Data
Detailed experimental spectroscopic data for (2R,3S)-2,3-diaminobutanoic acid is not extensively reported. However, characteristic spectral features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the methyl, methine, and amine protons. The coupling constants between the C2 and C3 protons would be indicative of the syn relationship. |
| ¹³C NMR | Four distinct carbon signals for the methyl, two methine, and the carboxyl carbons. |
| FT-IR | Characteristic absorption bands for N-H stretching (amines), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and N-H bending vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (118.13 g/mol ) and fragmentation patterns resulting from the loss of functional groups such as the carboxyl and amino groups. |
Biological Significance and Signaling
(2R,3S)-2,3-diaminobutanoic acid is a known component of several peptide antibiotics.[1] The incorporation of non-proteinogenic amino acids like DABA into these peptides can confer unique structural properties and biological activities, including resistance to proteolytic degradation.
While a specific signaling pathway directly involving (2R,3S)-2,3-diaminobutanoic acid has not been elucidated in the reviewed literature, non-proteinogenic amino acids can play roles in bacterial communication and defense mechanisms. For instance, they can be involved in quorum sensing or act as precursors for the biosynthesis of secondary metabolites with signaling functions.
The biosynthesis of 2,3-diaminobutanoic acid in bacteria can occur through various enzymatic pathways, often starting from common proteinogenic amino acids. One proposed pathway involves the modification of L-threonine.
A plausible biosynthetic pathway for the incorporation of DABA into peptide antibiotics.
Conclusion
(2R,3S)-2,3-diaminobutanoic acid is a stereochemically defined non-proteinogenic amino acid with significant relevance in the field of natural product chemistry and drug discovery, particularly in the context of peptide antibiotics. While comprehensive experimental data on its physicochemical properties are still emerging, the synthetic strategies for its stereoselective preparation are well-established. Further research into the specific biological roles and signaling pathways involving this unique amino acid will be crucial for fully harnessing its therapeutic potential.
References
- 1. Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 3. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of (2S,3S)- and (2R,3S)-2,3-Diaminobutanoic Acids, Non-Protein Amino-Acid Diastereomers found in a number of Peptide Antibiotics | Department of Chemistry [chem.ox.ac.uk]
